1-(2-Ethoxyethyl)-3-methyl-7-propan-2-yl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
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Overview
Description
1-(2-Ethoxyethyl)-3-methyl-7-propan-2-yl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes an ethoxyethyl group, a methyl group, a propan-2-yl group, and a trimethylpyrazolyl group attached to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyethyl)-3-methyl-7-propan-2-yl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethoxyethyl, methyl, propan-2-yl, and trimethylpyrazolyl groups through various chemical reactions. Common reagents used in these reactions include ethyl iodide, methyl iodide, isopropyl bromide, and trimethylpyrazole. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyethyl)-3-methyl-7-propan-2-yl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like OH- or NH2 in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new functionalized purine derivatives.
Scientific Research Applications
1-(2-Ethoxyethyl)-3-methyl-7-propan-2-yl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological pathways.
Industry: It can be utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyethyl)-3-methyl-7-propan-2-yl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites of enzymes, inhibiting their activity or modulating their function. It can also interact with receptors on cell surfaces, triggering signaling pathways that lead to specific cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethoxyethyl)-3-methyl-7-propan-2-ylpurine-2,6-dione: Lacks the trimethylpyrazolyl group, which may affect its biological activity and chemical reactivity.
1-(2-Ethoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione: Lacks the propan-2-yl group, which may influence its solubility and interaction with molecular targets.
Uniqueness
1-(2-Ethoxyethyl)-3-methyl-7-propan-2-yl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione is unique due to the presence of both the propan-2-yl and trimethylpyrazolyl groups, which confer distinct chemical and biological properties. These groups may enhance the compound’s stability, solubility, and specificity in binding to molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-(2-ethoxyethyl)-3-methyl-7-propan-2-yl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O3/c1-8-28-10-9-23-17(26)15-16(22(7)19(23)27)20-18(24(15)11(2)3)25-14(6)12(4)13(5)21-25/h11H,8-10H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLOJQKYCCJBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C(N2C(C)C)N3C(=C(C(=N3)C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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